molecular formula C7H11NO2S B2758742 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile CAS No. 1266688-02-1

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile

Cat. No.: B2758742
CAS No.: 1266688-02-1
M. Wt: 173.23
InChI Key: LMAWPJCNEWQHMJ-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a thiolane ring with a dioxo functional group and a nitrile group attached to a propyl chain. Its distinct chemical structure offers opportunities for various applications in pharmaceuticals, materials science, and catalysis.

Preparation Methods

The synthesis of 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a thiolane derivative with a nitrile compound in the presence of an oxidizing agent to introduce the dioxo functional group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxo groups to other functional groups, such as hydroxyl groups.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile has a wide range of scientific research applications, including:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: Its properties make it suitable for use in materials science and catalysis, where it can enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s dioxo and nitrile groups allow it to form covalent bonds with specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways.

Comparison with Similar Compounds

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile can be compared with other similar compounds, such as:

    1-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid: This compound also contains a thiolane ring with a dioxo functional group but differs in its additional pyrazole and carboxylic acid groups.

  • 3-[(1,1-Dioxo-1$l{6}-thiolan-3-yl)amino]-1$l{6}-thiolane-1,1-dione : This compound has a similar thiolane ring structure but includes an amino group and an additional thiolane ring .

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c8-4-1-2-7-3-5-11(9,10)6-7/h7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAWPJCNEWQHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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